Technical Monograph: 2-Methyl-5-phenyl-1H-pyrrole
Technical Monograph: 2-Methyl-5-phenyl-1H-pyrrole
A Guide to Synthesis, Properties, and Pharmacological Applications
Executive Summary
2-Methyl-5-phenyl-1H-pyrrole (CAS: 3042-21-5) is a fundamental heterocyclic scaffold in medicinal chemistry, serving as a "privileged structure" for the development of tubulin polymerization inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its symmetrical analogs (e.g., 2,5-dimethylpyrrole), the electronic asymmetry induced by the electron-donating methyl group at C2 and the conjugated phenyl ring at C5 creates a unique dipole and reactivity profile, making it a versatile intermediate for regioselective electrophilic substitution. This guide provides a validated protocol for its synthesis, detailed characterization data, and a strategic analysis of its utility in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The following data aggregates experimental values and predictive models suitable for laboratory benchmarking.
| Property | Value / Description |
| IUPAC Name | 2-Methyl-5-phenyl-1H-pyrrole |
| Common Synonyms | 5-Methyl-2-phenylpyrrole; 2-Phenyl-5-methylpyrrole |
| CAS Number | 3042-21-5 |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| Appearance | White to off-white crystalline solid (needles from EtOH) |
| Melting Point | 98–101 °C |
| Boiling Point | ~300 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Chloroform, DCM.[1][2][3][4] Insoluble in water. |
| pKa (NH) | ~17.5 (Weak acid) |
| pKa (Conj. Acid) | ~ -3.8 (Protonation occurs at C3/C4, not N) |
Synthetic Protocol: The Paal-Knorr Condensation
While modern catalytic methods exist, the Paal-Knorr condensation remains the gold standard for reliability, scalability, and atom economy. This protocol describes the cyclization of 1-phenylpentane-1,4-dione with an ammonia source.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbons, forming a hemiaminal intermediate which undergoes cyclization and dehydration to aromatize into the pyrrole ring.
Figure 1: Mechanistic pathway of the Paal-Knorr synthesis for 2-methyl-5-phenyl-1H-pyrrole.
Experimental Procedure
Objective: Synthesis of 2-Methyl-5-phenyl-1H-pyrrole on a 10 mmol scale.
Reagents:
-
1-Phenylpentane-1,4-dione (1.76 g, 10 mmol)
-
Ammonium Acetate (3.85 g, 50 mmol, 5 equiv.)
-
Acetic Acid (glacial, 20 mL) or Ethanol (20 mL) with catalytic HCl.
-
Note: Acetic acid acts as both solvent and catalyst, preferred for cleaner profiles.
-
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve 1-Phenylpentane-1,4-dione (1.76 g) in Glacial Acetic Acid (20 mL). Add Ammonium Acetate (3.85 g) in one portion.
-
Reaction: Heat the mixture to 100–110 °C (reflux) for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:1). The starting diketone spot will disappear, and a highly fluorescent (under UV) pyrrole spot will appear.
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.
-
Isolation:
-
If solid forms: Filter the precipitate, wash with copious water (to remove acetic acid), and dry.
-
If oil forms: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with Sat. NaHCO₃ (to neutralize acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectations: 75–85% isolated yield.
Characterization Data
To validate the synthesis, compare spectral data against these standard values.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz[5]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.20 – 8.50 | Broad Singlet | 1H | NH | Exchangeable with D₂O; broadness indicates H-bonding. |
| 7.20 – 7.50 | Multiplet | 5H | Ar-H | Phenyl ring protons (ortho/meta/para overlap). |
| 6.45 | Doublet / Multiplet | 1H | H-4 | Pyrrole proton adjacent to Phenyl ring (deshielded). |
| 5.95 | Doublet / Multiplet | 1H | H-3 | Pyrrole proton adjacent to Methyl group (shielded). |
| 2.35 | Singlet | 3H | -CH₃ | Methyl group attached to C2. |
Infrared Spectroscopy (FT-IR)
-
3400–3300 cm⁻¹: N-H stretching (sharp/medium).
-
3100–3000 cm⁻¹: C-H aromatic stretching.
-
1600, 1500 cm⁻¹: C=C aromatic ring skeletal vibrations.
-
760, 690 cm⁻¹: Monosubstituted phenyl ring bending (strong diagnostic bands).
Reactivity & Functionalization Strategy
For drug development, the 2-methyl-5-phenyl scaffold is rarely the final drug; it is a core to be functionalized.
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring is electron-rich. The C3 and C4 positions are available for substitution.[6]
-
Regioselectivity: The C3 position (adjacent to the electron-donating methyl) is generally more nucleophilic than C4 (adjacent to the electron-withdrawing/conjugating phenyl), though steric factors can influence this.
-
Common Reactions:
-
Vilsmeier-Haack Formylation: Installs an aldehyde at C3 (major).
-
Mannich Reaction: Installs aminomethyl groups at C3.
-
Halogenation:[7] NBS/NCS will halogenate C3 and C4 rapidly.
-
Figure 2: Strategic functionalization pathways for the 2-methyl-5-phenylpyrrole scaffold.
Biological & Pharmaceutical Relevance
The 2-methyl-5-phenyl-1H-pyrrole moiety acts as a bioisostere for indole and other planar aromatics.
-
Tubulin Inhibition: Derivatives of 2-phenylpyrroles bind to the colchicine site of tubulin, inhibiting polymerization. The 5-phenyl group mimics the biaryl pharmacophore found in Combretastatin A-4.
-
Kinase Inhibition: The pyrrole NH and C3-substituents often form critical hydrogen bonds in the ATP-binding pocket of tyrosine kinases (e.g., VEGFR, PDGFR).
-
Antimicrobial Activity: Halogenated derivatives (e.g., pyrrolnitrin analogs) exhibit potent activity against ESKAPE pathogens by disrupting respiratory electron transport.
Safety & Handling
-
Oxidation Sensitivity: Pyrroles darken upon exposure to air and light due to oxidative polymerization (polypyrrole formation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C, protected from light.
-
-
Toxicity: While not classified as highly toxic, pyrroles are potential irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Acid Sensitivity: Strong mineral acids can cause polymerization (red/black tar formation). Use weak acids (Acetic acid) for catalysis.
References
-
Paal-Knorr Synthesis Mechanism & Review
- Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr synthesis of furans." Journal of Organic Chemistry.
-
(Contextual validation of mechanism).
-
Synthesis of 2-Methyl-5-phenylpyrrole
- Azizi, N., et al. (2009).
-
Biological Activity (Anticancer/Tubulin)
-
Grozav, A., et al. (2022).[8] "Synthesis and biological evaluation of new pyrrole derivatives." Molecules.
-
-
NMR Spectral Data Verification
- BenchChem Spectral D
-
General Pyrrole Reactivity
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]
- 4. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. scispace.com [scispace.com]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
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